2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 2nd position by a chlorine atom and at the 3rd position by a 3-(difluoromethyl)pyrrolidin-1-yl group.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Condensed Pyrrolo[b]pyrazines : Research shows that certain reactions involving dichloropyrazines can lead to the formation of condensed pyrrolo[b]pyrazines. This is achieved by reacting 2,3-dichloro-5,6-dicyanopyrazine with α-azahetarylacetonitriles, followed by heating in pyridine to cause intramolecular cyclization (Volovenko & Dubinina, 1999).
Synthesis of Pyrazinyl-imidazo[1,2-a]pyridines : A study details a new method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines. The process involves treating 2-Chloro-6-[(Z)-2-ethoxyethenyl]pyrazine with N-bromosuccinimide, followed by treatment with various 2-aminopyridines (Collins Michael Raymond et al., 2010).
Iron(II) and Cobalt(II) Complexes Involving Pyrazines : This research explores the synthesis of various pyrazine derivatives, including 2,6-di(pyrid-2-yl)pyrazine and their homoleptic iron(II) and cobalt(II) complexes. The study investigates the electrochemical properties and spin states of these complexes (Cook, Tuna & Halcrow, 2013).
Applications in Material Science
- Regioselective Synthesis of Dipyrrolopyrazine (DPP) Derivatives : Dipyrrolopyrazine, a derivative of pyrazine, is significant in organic optoelectronic materials. The study presents efficient methods for the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, which are potential candidates for optoelectronic applications due to their optical and thermal properties (Meti et al., 2017).
Corrosion Inhibition
- Surface Protection Activities of Pyridazine Derivatives : This study investigates the potential of various pyridazine derivatives to protect mild steel surfaces and inhibit corrosion in hydrochloric acid. It includes the exploration of 3-chloropyridazine derivatives and their effectiveness in forming protective films on steel surfaces (Olasunkanmi, Mashuga & Ebenso, 2018).
Antimicrobial and Antitumor Activities
Antibacterial Activity of Pyrazine Derivatives : A study conducted on new pyrazine and pyridine derivatives showed that they exhibit antibacterial activity. These compounds were tested for their tuberculostatic activity and showed effectiveness towards anaerobic bacteria (Foks et al., 2005).
Synthesis and Evaluation of Antitumor Thiadiazoles : A reaction involving 2-amino-1,3,4-thiadiazole led to the synthesis of various derivatives, which were then tested for their antitumor and antioxidant activities. This research indicates the potential of these compounds in the development of new therapeutics (Hamama et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
2-chloro-3-[3-(difluoromethyl)pyrrolidin-1-yl]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2N3/c10-7-9(14-3-2-13-7)15-4-1-6(5-15)8(11)12/h2-3,6,8H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAZJEULPFTFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.